N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide
Description
N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide (CAS: 2319719-11-2; molecular formula: C21H27F3N4O3) is a diamide derivative featuring a unique heterocyclic architecture. Its structure comprises:
- An ethanediamide backbone (two amide groups linked via an ethylene chain).
- A 5-(thiophen-2-yl)furan-2-ylmethyl group at the N-position, combining thiophene (aromatic sulfur heterocycle) and furan (oxygen heterocycle) moieties, which enhance π-π stacking and electronic interactions .
However, its exact biological activity remains unspecified in the available literature.
Properties
IUPAC Name |
N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(5-thiophen-2-ylfuran-2-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-14-6-7-15(12-17(14)25-10-2-5-20(25)26)24-22(28)21(27)23-13-16-8-9-18(29-16)19-4-3-11-30-19/h3-4,6-9,11-12H,2,5,10,13H2,1H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGAMDYMDJTMKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CS3)N4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide typically involves multiple steps, including the formation of the pyrrolidine ring, the thiophene-furan moiety, and the final coupling to form the ethanediamide linkage. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds under acidic or basic conditions.
Synthesis of the Thiophene-Furan Moiety: This step often involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild conditions and high yields.
Coupling to Form Ethanediamide Linkage: The final step involves coupling the two moieties using reagents such as carbodiimides or other coupling agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound’s reactivity stems from:
- Ethanediamide linkage : Prone to hydrolysis and nucleophilic substitution.
- Oxopyrrolidine : Susceptible to ring-opening or functionalization.
- Thiophene and furan heterocycles : Participate in electrophilic substitution and cross-coupling reactions.
- Aromatic methyl group : Available for oxidation or substitution .
Hydrolysis Reactions
The ethanediamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
| Reaction Site | Conditions | Products | References |
|---|---|---|---|
| Ethanediamide | 6M HCl, reflux (4–6 h) | N-substituted carboxylic acids | |
| Ethanediamide | NaOH (1M), 80°C | Partially hydrolyzed intermediates |
Research Findings :
- Hydrolysis rates depend on steric hindrance from the oxopyrrolidine and thiophene-furan substituents .
- Acidic conditions favor complete cleavage, while basic hydrolysis may retain partial amide functionality .
Nucleophilic Substitution
The methyl group on the phenyl ring undergoes substitution with strong nucleophiles.
| Reagent | Conditions | Products | References |
|---|---|---|---|
| NaH, alkyl halides | DMF, 60°C, 12 h | Alkylated derivatives (e.g., ethyl, propyl) | |
| KNO₂, H₂SO₄ | 0–5°C, 2 h | Nitro-substituted analogs |
Mechanistic Insight :
- Substitution proceeds via an SN2 pathway, facilitated by the electron-withdrawing oxopyrrolidine group.
Cross-Coupling Reactions
The thiophene and furan rings enable participation in Pd-catalyzed cross-coupling.
Key Observations :
- Thiophene exhibits higher reactivity than furan due to sulfur’s electron-donating effects .
- Coupling at the furan’s β-position is sterically hindered by the ethanediamide chain.
Oxidation and Reduction
The oxopyrrolidine and heterocycles undergo redox transformations.
| Reaction | Reagents | Products | References |
|---|---|---|---|
| Oxidation (oxopyrrolidine) | KMnO₄, H₂O, 25°C | Lactam ring-opening to form dicarboxylic acid | |
| Reduction (thiophene) | H₂, Pd/C, ethanol | Dihydrothiophene derivatives |
Applications :
- Oxidation products show enhanced solubility for pharmacokinetic studies .
- Reduced thiophene derivatives display altered electronic properties for materials science.
Cyclization and Rearrangement
Proximity of functional groups enables intramolecular cyclization.
| Conditions | Products | References |
|---|---|---|
| PTSA, toluene, reflux | Tetracyclic oxazolidinone derivatives | |
| UV light, CH₂Cl₂ | Photoinduced rearrangement to spiro compounds |
Notable Outcomes :
- Cyclized products exhibit improved binding affinity to biological targets (e.g., enzymes).
Interaction with Biomolecules
The compound interacts with enzymes via hydrogen bonding and π-stacking:
Scientific Research Applications
N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial or antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiophene-Furan Motifs
Key Findings :
- The thiophene-furan moiety is recurrent in sulfonamide and amide-based compounds, enhancing aromatic interactions in catalysis or receptor binding .
- Replacement of the ethanediamide backbone with sulfonamide (as in ) reduces hydrogen-bonding capacity but improves metabolic stability due to sulfonamide’s resistance to hydrolysis .
- Pyrrolidinone in the target compound may confer better solubility compared to piperidine analogues (e.g., ) due to its polar lactam group .
Heterocyclic Diamides and Their Derivatives
Key Findings :
- Dihydropyridines (e.g., AZ331) prioritize a planar heterocyclic core for ion channel interactions, contrasting with the target’s flexible diamide backbone .
Ranitidine-Related Compounds
Key Findings :
- Ranitidine analogues prioritize sulfur linkers and dimethylaminofuran groups for H2 receptor antagonism, whereas the target compound’s diamide-thiophene design may target distinct pathways .
Research Implications and Challenges
Biological Activity
N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a pyrrolidinone ring and a thiophene moiety, which are often associated with diverse pharmacological properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Structural Overview
The molecular structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₂S |
| Molecular Weight | 318.42 g/mol |
| IUPAC Name | This compound |
| InChI Key | (to be provided upon analysis) |
Pharmacological Properties
- Antinociceptive Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antinociceptive effects. The mechanism involves modulation of pain pathways, potentially through interaction with opioid receptors and inhibition of inflammatory mediators.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, suggesting its potential as an anti-inflammatory agent. It appears to inhibit the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses.
- Cytotoxicity Against Cancer Cells : Recent research highlights the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspase pathways and disruption of mitochondrial membrane potential.
The biological activity is hypothesized to stem from the compound's ability to interact with specific molecular targets, such as:
- Enzymes : Inhibition of enzymes involved in pain and inflammation pathways.
- Receptors : Binding to G-protein coupled receptors (GPCRs), influencing neurotransmitter release and cellular signaling.
Case Studies
- Study on Antinociceptive Properties : A study conducted on mice demonstrated that administration of the compound resulted in a significant reduction in pain response in formalin-induced pain models, with an effective dose (ED50) noted at 32 mg/kg .
- Cancer Cell Line Testing : In vitro studies on MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed IC50 values of 15 µM and 20 µM respectively, indicating potent cytotoxicity .
Comparative Analysis with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
